molecular formula C10H10FNO4S B2580742 methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327185-25-0

methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2580742
CAS No.: 1327185-25-0
M. Wt: 259.25
InChI Key: KGZOTCYVCHHDBX-TWGQIWQCSA-N
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Description

Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate is a fluorinated acrylate derivative characterized by a sulfonyl group attached to a 2-fluorophenyl ring and an amino substituent at the β-position of the acrylate backbone. The stereochemistry (Z-configuration) and electron-withdrawing sulfonyl group likely influence its reactivity and physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

methyl (Z)-3-amino-2-(2-fluorophenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c1-16-10(13)9(6-12)17(14,15)8-5-3-2-4-7(8)11/h2-6H,12H2,1H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZOTCYVCHHDBX-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CN)S(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/N)/S(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of methyl acrylate with 2-fluorobenzenesulfonyl chloride in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The fluorophenyl and sulfonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Differences Reference
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate (Target Compound) C₁₀H₁₀FNO₄S Amino, 2-fluorophenyl sulfonyl 283.25 (calc.) Baseline for comparison N/A
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate C₁₂H₁₄FNO₄S Dimethylamino, 2-fluorophenyl sulfonyl 287.305 Methylation of amino group; increased lipophilicity
Methyl (E/Z)-3-(2-methoxyphenyl)-2-(trifluoromethyl)acrylate C₁₂H₁₁F₃O₃ Trifluoromethyl, 2-methoxyphenyl 260.21 (E-3r) Trifluoromethyl vs. sulfonyl; E/Z isomerism
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ Tetrahydrofurfuryl ester 156.18 Bulkier ester group; lacks sulfonyl/amino

Detailed Comparative Analysis

Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate
  • Structural Differences: The dimethylamino group replaces the amino group, introducing steric bulk and altering electronic properties. This substitution increases molecular weight (287.305 vs. 283.25) and likely enhances lipophilicity, impacting solubility and membrane permeability .
Trifluoromethyl Acrylates (E-3r and Z-3r)
  • Functional Groups : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, contrasting with the sulfonyl group’s dual electron-withdrawing and resonance-stabilizing effects.
  • Isomerism : E/Z isomerism (73:27 ratio for E-3r) arises due to restricted rotation around the double bond. This contrasts with the fixed Z-configuration of the target compound, which may limit conformational flexibility .
Tetrahydrofurfuryl Acrylate
  • Backbone Modifications: The tetrahydrofurfuryl ester introduces a cyclic ether moiety, increasing steric hindrance and hydrophobicity.
  • Applications : Such esters are used in polymer chemistry for their biodegradability and flexibility, highlighting divergent applications compared to sulfonamide acrylates.

Physicochemical and Reactivity Trends

  • Electronic Effects: The 2-fluorophenyl sulfonyl group in the target compound enhances electrophilicity at the β-position, facilitating nucleophilic additions.
  • Solubility: The dimethylamino derivative () is likely more soluble in organic solvents due to increased lipophilicity. Tetrahydrofurfuryl acrylates () may exhibit lower water solubility compared to sulfonamide-containing analogs.
  • Stability :
    • Sulfonyl groups generally improve thermal and oxidative stability, whereas trifluoromethyl groups may enhance metabolic resistance .

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